Ethyl 2-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Ethyl 2-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, typically involves multi-step reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . Another method is the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are commonly used . For example, the use of nanostructured TiO2 photocatalysts under solvent-free conditions has been reported to be efficient for the synthesis of quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce tetrahydroquinolines .
Scientific Research Applications
Ethyl 2-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including malaria and Alzheimer’s disease.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Ethyl 2-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Isoquinoline: Another nitrogen-containing heterocycle with comparable properties.
Benzothiophene: Shares the benzothiophene moiety but lacks the quinoline structure.
Uniqueness
Ethyl 2-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combined quinoline and benzothiophene structures, which confer a distinct set of chemical and biological properties. This dual structure allows for a broader range of interactions with biological targets, making it a versatile compound in scientific research .
Properties
CAS No. |
6387-30-0 |
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Molecular Formula |
C29H28N2O3S |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C29H28N2O3S/c1-3-18-13-15-19(16-14-18)24-17-22(20-9-5-7-11-23(20)30-24)27(32)31-28-26(29(33)34-4-2)21-10-6-8-12-25(21)35-28/h5,7,9,11,13-17H,3-4,6,8,10,12H2,1-2H3,(H,31,32) |
InChI Key |
HMHFQFSULDXOOG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OCC |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OCC |
Origin of Product |
United States |
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